2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound known for its intricate molecular structure and diverse range of applications. This compound combines the unique properties of benzo[d]isothiazol, fluorophenyl, and propanamide groups, each contributing distinct characteristics to its overall functionality. The presence of fluorine atoms, both in the phenyl ring and as trifluoromethyl groups, endows the compound with significant stability and reactivity, making it useful in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide generally involves multiple steps, including the formation of intermediate compounds. Typically, the synthesis starts with the preparation of benzo[d]isothiazol derivatives, followed by the introduction of fluorophenyl and propanamide groups. Standard reaction conditions often include the use of strong bases, selective fluorination agents, and careful temperature control to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization, chromatography, or distillation. The choice of solvents and catalysts plays a crucial role in optimizing the reaction efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form more reactive intermediates or degradation products.
Reduction: : Under reductive conditions, certain functional groups within the compound can be selectively reduced, altering its properties.
Substitution: : Fluorine atoms in the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reactants and conditions used. For instance, oxidation may yield more polar compounds, while substitution reactions may result in new derivatives with altered electronic properties.
Scientific Research Applications
In Chemistry
In the field of chemistry, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of fluorinated compounds.
In Biology
In biological research, the compound serves as a probe or inhibitor in enzymatic studies. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
In Medicine
Medically, the compound is explored for its potential therapeutic properties. Its interactions with biological molecules make it a candidate for drug development, particularly in areas requiring precise molecular targeting.
In Industry
Industrially, this compound finds applications in materials science, particularly in the development of fluorinated polymers and coatings. Its stability and reactivity are advantageous in creating materials with enhanced properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. This binding can influence various pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
When compared with other compounds in the same class, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide stands out due to the presence of both fluorine atoms and a benzo[d]isothiazol moiety. Similar compounds may include derivatives with substitutions at different positions, leading to variations in properties and applications. Some comparable compounds are:
2-(benzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-phenyl)propanamide
2-(1,1-dioxido-benzo[d]isothiazol-3(3H)-yl)-N-(3-trifluoromethylphenyl)propanamide
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(benzo[d]isothiazol-3-yl)propanamide
Each of these compounds shares structural similarities but exhibits unique properties due to the differences in substitution patterns and functional groups.
There you have it: a comprehensive look into the world of this compound. Hope it was enlightening!
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O4S/c1-9(23-16(25)11-4-2-3-5-14(11)28(23,26)27)15(24)22-10-6-7-13(18)12(8-10)17(19,20)21/h2-9H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQBDBJYJLVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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